2,2-dimethyl-2H-chromene-5-carbaldehyde

Description

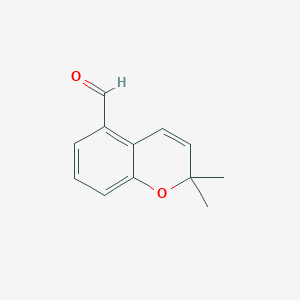

Structure

2D Structure

3D Structure

Properties

CAS No. |

158227-32-8 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,2-dimethylchromene-5-carbaldehyde |

InChI |

InChI=1S/C12H12O2/c1-12(2)7-6-10-9(8-13)4-3-5-11(10)14-12/h3-8H,1-2H3 |

InChI Key |

MYQCSWUVYHRERP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(C=CC=C2O1)C=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 2h Chromene 5 Carbaldehyde and Its Analogs

Historical and Classical Synthetic Approaches to 2H-Chromenes and their Functionalized Derivatives

Historically, the synthesis of 2H-chromenes relied on multi-step sequences that often required harsh reaction conditions. One of the foundational methods includes the thermal rearrangement of phenyl propargyl ethers, which proceeds through a Claisen rearrangement followed by cyclization. nih.govresearchgate.net Another classical approach involves the dehydration of 2,2-dimethyl-4-hydroxychromans to introduce the endocyclic double bond. researchgate.net

Modern and Sustainable Synthetic Strategies for 2,2-dimethyl-2H-chromene-5-carbaldehyde

Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally benign routes to 2H-chromenes. These modern strategies often employ catalysis and innovative reaction conditions to streamline the synthesis and improve sustainability.

Transition metal catalysis has revolutionized the synthesis of 2H-chromenes, offering a range of versatile and efficient methods. msu.edu Iron-catalyzed intramolecular alkyne-carbonyl metathesis of O-propargylated 2-hydroxyarylaldehydes provides a direct, atom-economical route to functionalized 2H-chromenes. researchgate.net This method is compatible with various functional groups and utilizes an inexpensive and environmentally friendly iron catalyst. researchgate.net Similarly, rhodium-catalyzed [5+1] annulations of alkenyphenols with allenes have been developed for the synthesis of 2,2-disubstituted 2H-chromenes. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been used to create complex 2H-chromene hybrids. nih.govfrontiersin.org Other metals like cobalt, nickel, and ruthenium have also been successfully employed in various cyclization and coupling strategies. nih.govorganic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of 2H-chromenes. msu.edu Asymmetric tandem reactions, such as the oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes, can be catalyzed by simple, chiral organic molecules like L-proline derivatives to produce 3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.orgnih.gov L-pipecolinic acid has also been used to catalyze domino oxa-Michael/aldol (B89426) reactions to afford 3-substituted 2-phenyl-2H-chromene derivatives in high yields. nih.gov These methods avoid the use of toxic and expensive heavy metals, aligning with the principles of green chemistry.

| Catalyst Type | Catalyst Example | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|---|

| Transition Metal | FeCl₃ | Intramolecular Alkyne-Carbonyl Metathesis | Alkynyl ethers of salicylaldehyde (B1680747) | Atom-economical, inexpensive catalyst | researchgate.net |

| Transition Metal | (RhCp*Cl₂)₂/Cu(OAc)₂ | [5+1] Annulation | Alkenylphenols and allenes | Direct synthesis of 2,2-disubstituted chromenes | nih.gov |

| Transition Metal | Cobalt(II) Porphyrin Complex | Radical Addition-Cyclization | Salicyl N-tosylhydrazones and terminal alkynes | Novel metalloradical approach | nih.gov |

| Organocatalyst | L-proline derivative | Asymmetric Oxa-Michael-Henry Reaction | Salicylaldehyde and conjugated nitroalkene | High enantioselectivity | organic-chemistry.org |

| Organocatalyst | L-pipecolinic acid | Domino Oxa-Michael/Aldol Reaction | Salicylaldehyde and β-nitrostyrene | High yields, metal-free | nih.gov |

The integration of non-conventional energy sources and reaction conditions has led to significant improvements in the synthesis of 2H-chromenes. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields. nih.gov For instance, a catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes can be achieved in 1-2 hours at 100°C in ethanol (B145695) under microwave irradiation, offering a rapid and eco-friendly route. nih.govfrontiersin.org

Solvent-free reaction conditions represent another key strategy for sustainable synthesis. A cascade oxa-Michael-Henry reaction of salicylaldehyde derivatives with β-nitrostyrenes can be effectively catalyzed by potassium carbonate using solvent-free ball milling. organic-chemistry.org This method provides good yields of 3-nitro-2H-chromenes under mild conditions and with short reaction times, minimizing solvent waste. organic-chemistry.org

Multi-component reactions (MCRs) and cascade (or domino) sequences are highly efficient synthetic strategies that allow for the construction of complex molecules like 2H-chromenes in a single step from simple starting materials. These reactions minimize purification steps, save time, and reduce waste. The Petasis condensation, a three-component reaction of a salicylaldehyde, an amine, and a vinylic or aromatic boronic acid, followed by cyclization, provides a convenient route to 2H-chromenes. organic-chemistry.org

Cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, are particularly powerful. nih.gov The organocatalytic domino oxa-Michael/aldol reaction between salicylaldehydes and compounds like β-nitrostyrene or cinnamaldehyde (B126680) is a prime example, leading to highly functionalized chromenes. nih.gov Similarly, the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allylsalicylaldehydes operates via a [3+2]/retro-[3+2] metathesis manifold, representing a conceptually novel cascade approach to the 2H-chromene core. semanticscholar.org

The principles of green chemistry are increasingly guiding the development of new synthetic methods for chromenes. This involves the use of non-toxic, renewable starting materials, the design of atom-economical reactions, and the minimization of energy consumption and waste. researchgate.net The use of green catalysts, such as nitrophenylboronic acid, is one such approach. nih.govfrontiersin.org Iron-catalyzed reactions are favored due to the low cost and low toxicity of iron compared to many other transition metals. researchgate.net

Precursor Chemistry and Strategic Starting Materials for the this compound Moiety

The strategic selection of starting materials is crucial for the efficient synthesis of the target molecule. For the 2,2-dimethyl-2H-chromene core, the most common and versatile precursors are substituted salicylaldehydes. nih.govsemanticscholar.org The phenolic hydroxyl and aldehyde functionalities are perfectly positioned to participate in cyclization reactions to form the benzopyran ring.

To install the 2,2-dimethyl substitution pattern, precursors containing a gem-dimethyl group are required. A common strategy involves the reaction of a suitably substituted phenol (B47542) or salicylaldehyde with a C5 isoprenoid unit. For instance, the reaction of phenols with 3-methylbutenal under microwave irradiation can directly yield 2,2-dimethyl-2H-chromenes, although yields can be variable. uva.nl An alternative and widely used precursor is a salicylaldehyde derivative bearing an O-allyl group, specifically a prenyl (3-methyl-2-butenyl) group. For example, 4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzaldehyde serves as a direct precursor for the closely related 2,2-dimethyl-2H-chromene-6-carbaldehyde via an oxidative cyclization. chemicalbook.com This highlights the general strategy of using ortho-prenylated phenols or salicylaldehydes as key intermediates.

Other strategic starting materials for building the chromene ring include:

Propargyl ethers: Aryl propargyl ethers can undergo cycloisomerization to form chromenes. msu.edu

Nitroalkenes and α,β-Unsaturated Aldehydes: Compounds like β-nitrostyrene and cinnamaldehyde react with salicylaldehydes in domino reactions to form 2,3-disubstituted chromenes. nih.govresearchgate.net

Alkynes: Terminal alkynes can be coupled with salicyl-derived carbene radical precursors in cobalt-catalyzed reactions. nih.gov

Boronic Acids: Vinylic or aromatic boronic acids are key components in the Petasis three-component reaction for chromene synthesis. organic-chemistry.org

The synthesis of the specific target, this compound, would strategically start from 2-hydroxy-6-methylbenzaldehyde, which would first be prenylated at the oxygen or an activated ring position, followed by cyclization and subsequent functional group manipulations to install the carbaldehyde at the 5-position if not already present in the starting phenol.

| Precursor Class | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Phenols/Salicylaldehydes | Salicylaldehyde | Core aromatic and hydroxyl/aldehyde component for cyclization | nih.govsemanticscholar.org |

| Isoprenoid Units | 3-Methylbutenal (Prenal) | Source of the 2,2-dimethylpropyl unit | uva.nl |

| Allylic Ethers | O-allylsalicylaldehydes | Substrate for ring-closing carbonyl-olefin metathesis (RCCOM) | nih.govsemanticscholar.org |

| Propargyl Ethers | Aryl propargyl ethers | Substrate for cycloisomerization reactions | msu.edu |

| Michael Acceptors | β-Nitrostyrene / Cinnamaldehyde | React with salicylaldehydes in domino sequences | nih.gov |

| Organoboron Compounds | Vinylic boronic acids | Component in Petasis multi-component reaction | organic-chemistry.org |

Chemo- and Regioselectivity in the Formation of the this compound Skeleton

Several synthetic strategies are employed to construct the 2,2-dimethyl-2H-chromene core, and each presents unique challenges and opportunities for controlling selectivity. Key factors influencing the outcome include the choice of catalyst, substrate structure, and reaction conditions.

One of the most significant challenges in chromene synthesis arises from the cyclization of aryl propargyl ethers. This reaction can proceed via two competing pathways: a 6-endo-dig cyclization, which yields the desired six-membered 2H-chromene ring, or a 5-exo-dig cyclization, which results in a five-membered benzofuran (B130515) ring. msu.edu The outcome is highly dependent on the catalytic system employed. For instance, while thermal conditions can lead to mixtures of regioisomers, certain transition metal catalysts can steer the reaction definitively toward one pathway. msu.edu Iron-mediated protocols have been shown to consistently favor the 6-endo-dig cyclization, leading predominantly to the formation of the chromene skeleton. msu.edu Similarly, radical cyclizations offer another avenue where selectivity can be controlled. The rate of hydrogen atom transfer (HAT) can determine the final product; a rapid HAT may favor the kinetic 5-exo product, whereas a slower process can allow for rearrangement to the thermodynamically more stable 6-endo product. nih.gov

Condensation reactions between phenols and α,β-unsaturated aldehydes, such as 3-methyl-2-butenal (B57294), represent another powerful method for the direct, one-step synthesis of the 2,2-dimethyl-2H-chromene scaffold. squarespace.com The regioselectivity of this reaction is particularly crucial when using polysubstituted phenols, as the cyclization can occur at different positions on the aromatic ring. Research has shown that microwave-assisted, catalyst-free condensation can exhibit remarkable regioselectivity. squarespace.com In reactions with phenols offering multiple potential cyclization sites, a single regioisomer is often formed in significant amounts, demonstrating the inherent directing effects of the substituents on the phenol ring. squarespace.com For example, the reaction of phloroacetophenone with 3-methyl-2-butenal yields a single dichromenylated product, octandrenolone, in high yield, showcasing excellent control of regioselectivity. squarespace.com

The table below summarizes findings from various studies, illustrating how reaction parameters influence the selective formation of the 2,2-dimethyl-2H-chromene skeleton over other potential isomers.

Table 1: Influence of Reaction Conditions on the Regioselectivity of 2,2-dimethyl-2H-chromene Synthesis

| Starting Phenol | Reagent | Conditions | Observed Product(s) | Selectivity Outcome | Reference |

|---|---|---|---|---|---|

| Phloroacetophenone | 3-Methyl-2-butenal | Microwave (150 W), CDCl₃, 150 °C | Octandrenolone (dichromene) | High regioselectivity; only one regioisomer observed. | squarespace.com |

| 5-Methylresorcinol | 3-Methyl-2-butenal | Microwave (150 W), CDCl₃, 150 °C | Monochromene product | Remarkable regioselectivity; cyclization occurs para to the methyl group. | squarespace.com |

| m-Cresol | 3-Methyl-2-butenal | Microwave (150 W), CDCl₃, 150 °C | 2,2,7-trimethyl-2H-chromene | High regioselectivity; cyclization occurs ortho to the hydroxyl and para to the methyl group. | squarespace.com |

| Various 2-propargylphenols | FeCl₃ (20 mol%), Aniline (2 equiv) | DCE, 80 °C | Corresponding 2H-chromenes | 6-endo-dig cyclization consistently predominated over 5-exo-dig. | msu.edu |

Multi-component reactions (MCRs) also provide an efficient route to chromene derivatives. The regioselectivity in these reactions can be dictated by the nature of the phenolic substrate. For instance, in a three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and a naphthol, the choice between 1-naphthol (B170400) and 2-naphthol (B1666908) leads to structurally distinct benzochromene isomers. This demonstrates how the inherent reactivity of the substrate can be harnessed to direct the synthetic outcome. rsc.org

Furthermore, domino reactions, such as the oxa-Michael/aldol condensation between salicylaldehydes and electron-deficient olefins, are utilized to synthesize substituted 2H-chromenes. nih.gov The regioselectivity of the initial oxa-Michael addition is governed by the electrophilicity of the olefin and the nucleophilicity of the phenoxide ion. The subsequent intramolecular aldol cyclization is then directed by the proximity of the reacting groups, ensuring the formation of the six-membered pyran ring. The choice of organocatalyst, such as L-pipecolinic acid or tetramethylguanidine (TMG), can influence the efficiency and outcome of these tandem processes. nih.gov

Chemical Transformations and Derivatization Strategies of 2,2 Dimethyl 2h Chromene 5 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety of 2,2-dimethyl-2H-chromene-5-carbaldehyde is a focal point for a variety of chemical reactions, including condensations, oxidations, reductions, and cyclizations. These transformations are instrumental in the synthesis of a wide array of derivatives.

One of the most utilized reactions is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, catalyzed by a base, to yield a diverse range of chromene derivatives. For instance, the reaction of salicylaldehydes with malononitrile (B47326) in the presence of a base such as piperidine (B6355638) or triethylamine (B128534) is a classic method for the synthesis of 2-iminochromenes, which can subsequently be converted to other chromene derivatives. scispace.com The reaction conditions, including the choice of solvent and catalyst, can be finely tuned to control the reaction pathway and the final product. scispace.com

The aldehyde group can also undergo oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. Conversely, reduction of the aldehyde group to a primary alcohol can be accomplished with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These reactions provide access to 2,2-dimethyl-2H-chromene-5-carboxylic acid and (2,2-dimethyl-2H-chromen-5-yl)methanol, respectively, which serve as important intermediates for further derivatization.

Furthermore, the aldehyde functional group can participate in cyclization reactions to form new heterocyclic rings. For example, multicomponent reactions involving salicylaldehydes, a malononitrile dimer, and other reagents can lead to the formation of complex fused heterocyclic systems, such as chromeno[2,3-b]pyridines. nih.govsemanticscholar.org These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and intramolecular cyclization.

The following table summarizes some of the key reactions involving the aldehyde functional group of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Condensation | Active methylene compounds (e.g., malononitrile), base (e.g., piperidine) | Chromene derivatives with extended conjugation |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | 2,2-dimethyl-2H-chromene-5-carboxylic acid |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | (2,2-dimethyl-2H-chromen-5-yl)methanol |

| Cyclization | Multicomponent reactions with various reagents | Fused heterocyclic systems |

Modifications and Functionalization of the Chromene Ring System

Beyond the aldehyde group, the chromene ring system of this compound is also amenable to various modifications and functionalizations. These transformations can alter the electronic properties and steric profile of the molecule, which is crucial for modulating its biological activity.

Electrophilic aromatic substitution reactions can be employed to introduce a range of substituents onto the aromatic part of the chromene ring. However, the reactivity of the ring is influenced by the existing substituents. The development of site-selective functionalization methods is an active area of research. For instance, palladium-catalyzed C-H functionalization/annulation reactions have been utilized to introduce new rings and functional groups onto aryl systems, a strategy that could potentially be applied to the chromene scaffold. rsc.org

The synthesis of 2,2-disubstituted 2H-chromenes has been achieved through methods like the nih.govnih.gov-phospha-Brook rearrangement under Brønsted base catalysis. researchgate.net While not directly modifying the aromatic ring, these methods provide access to a wider range of chromene derivatives with diverse substitution patterns at the 2-position.

The following table provides examples of potential modifications to the chromene ring system:

| Modification Type | Potential Reagents and Conditions | Potential Outcome |

| Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, Friedel-Crafts reagents | Introduction of nitro, halogen, or alkyl/acyl groups |

| Palladium-Catalyzed C-H Functionalization | Pd catalyst, directing group, coupling partner | Site-selective introduction of new functional groups |

| Modification at the 2-position | nih.govnih.gov-phospha-Brook rearrangement | Synthesis of 2,2-disubstituted chromene derivatives |

Synthesis of Novel Heterocyclic Hybrids and Conjugates Incorporating this compound

The this compound scaffold serves as a valuable building block for the synthesis of novel heterocyclic hybrids and conjugates. This strategy, often referred to as molecular hybridization, aims to combine the structural features of the chromene moiety with other heterocyclic systems to create new molecules with potentially enhanced or novel biological activities.

One approach involves the fusion of other heterocyclic rings onto the chromene backbone. For instance, the synthesis of chromeno[2,3-d]pyrimidin-5-one derivatives has been achieved through a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde. researchgate.net Similarly, the reaction of salicylaldehydes with various partners can lead to the formation of fused systems like chromeno[4,3-c]pyrazol-4(1H)ones and chromeno[3,4-d]imidazol-4-ones. mdpi.com

Another strategy involves the conjugation of the chromene moiety to other heterocyclic compounds through a linker. This can be achieved by first modifying the aldehyde group, for example, by converting it to an amine, and then coupling it with a heterocyclic carboxylic acid. This approach has been used to synthesize a variety of hybrid molecules, including those incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. researchgate.net

The following table showcases examples of heterocyclic hybrids and conjugates synthesized from 2,2-dimethyl-2H-chromene derivatives:

| Heterocyclic System | Synthetic Strategy | Resulting Hybrid/Conjugate |

| Pyrimidine | Microwave-promoted multicomponent reaction | Chromeno[2,3-d]pyrimidin-5-ones |

| Pyrazole | Condensation and cyclization reactions | Chromeno[4,3-c]pyrazol-4(1H)ones |

| Imidazole | Condensation and cyclization reactions | Chromeno[3,4-d]imidazol-4-ones |

| 1,3,4-Oxadiazole/1,2,4-Triazole | Conjugation via a linker | Chromene-oxadiazole/triazole hybrids |

Rational Design and Development of Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and development of analogues of this compound are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the biological activity of the molecule, thereby guiding the optimization of lead compounds.

A common strategy in SAR studies is the systematic modification of different parts of the molecule. For the 2,2-dimethyl-2H-chromene scaffold, this can involve altering the substituents on the aromatic ring, modifying the groups at the 2-position, and derivatizing the functional group at the 5-position. For example, in the development of antifungal agents, various derivatives of 2,2-dimethyl-2H-chromene were synthesized and their activity was evaluated against a panel of phytopathogenic fungi. nih.gov These studies revealed that the nature and position of substituents on the chromene ring significantly impact the antifungal potency. researchgate.net

Molecular hybridization is also a key tool in rational drug design. By combining the 2,2-dimethyl-2H-chromene moiety with other pharmacophores, researchers can create novel analogues with improved activity or a different biological profile. For instance, a series of 2,2-dimethyl-2H-chromene derivatives incorporating a Schiff base unit and a phenolic hydroxyl group were rationally designed to target the coat protein of potato virus Y. nih.gov

The following table outlines key strategies in the rational design and SAR studies of 2,2-dimethyl-2H-chromene analogues:

| Design Strategy | Key Modifications | Goal of the Study |

| Systematic Modification | Varying substituents on the aromatic ring, modifying groups at the 2-position | To identify key structural features responsible for biological activity |

| Molecular Hybridization | Combining the chromene scaffold with other pharmacophores | To create novel analogues with enhanced or new biological properties |

| Computational Modeling | Using techniques like 3D-QSAR to guide compound optimization | To predict the activity of new analogues and prioritize synthesis |

Advanced Structural Elucidation and Spectroscopic Analysis of 2,2 Dimethyl 2h Chromene 5 Carbaldehyde and Its Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of diffracted X-ray beams, a three-dimensional map of electron density within the crystal can be generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org This technique is fundamental for the unambiguous determination of both relative and absolute stereochemistry, which is particularly crucial for chiral chromene derivatives.

For chromene derivatives, single-crystal X-ray diffraction analysis confirms the molecular structure and reveals how intermolecular forces, such as hydrogen bonding, influence the crystal packing. scielo.org.mx While a specific crystal structure for 2,2-dimethyl-2H-chromene-5-carbaldehyde is not detailed in the provided research, the analysis of related 4H-chromene derivatives demonstrates the power of this technique. researchgate.net In such studies, the planarity of the bicyclic chromene system can be assessed, with findings indicating that distortions from planarity can occur in the solid state due to crystal packing effects. scielo.org.mx

Table 1: Representative Crystallographic Data for a Chromene Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 15.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(9) |

| Z (molecules/unit cell) | 4 |

Note: This table represents typical data obtained for chromene derivatives and serves as an illustrative example.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For complex molecules like this compound, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for complete structure assignment.

¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR details the carbon skeleton. nih.govnih.gov In this compound, the aldehyde proton would appear as a highly deshielded singlet, while the vinyl protons on the pyran ring would show characteristic coupling. The gem-dimethyl groups would present as a sharp singlet in the upfield region.

2D NMR techniques are essential for assigning complex structures:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, establishing the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, providing crucial insights into the molecule's three-dimensional conformation and stereochemistry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.2 (s, 1H) | ~192.0 |

| C2 | - | ~77.0 |

| C2-Me₂ | ~1.45 (s, 6H) | ~28.0 |

| C3 | ~5.8 (d, 1H) | ~122.0 |

| C4 | ~6.5 (d, 1H) | ~130.0 |

| C4a | - | ~120.0 |

| C5 | - | ~135.0 |

| C6 | ~7.6 (d, 1H) | ~125.0 |

| C7 | ~7.2 (t, 1H) | ~128.0 |

| C8 | ~7.5 (d, 1H) | ~118.0 |

| C8a | - | ~155.0 |

Note: Values are estimates based on typical shifts for chromene and aldehyde moieties. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental composition and unambiguous confirmation of its molecular formula.

For this compound (Molecular Formula: C₁₂H₁₂O₂, Molecular Weight: 188.22 g/mol ), electron impact (EI) ionization would generate a molecular ion ([M]⁺) peak. The subsequent fragmentation pattern provides structural information. Key fragmentation pathways for chromenes often involve the loss of a methyl radical (•CH₃) from the gem-dimethyl group, leading to a stable cation. nih.gov Aldehydes typically fragment via cleavage of the bonds adjacent to the carbonyl group, resulting in the loss of a hydrogen radical (•H) or the formyl radical (•CHO). libretexts.org

Common fragmentation pathways for 2H-chromenes can also include the loss of carbon monoxide (CO). nih.gov The combination of these pathways creates a unique mass spectrum that serves as a molecular fingerprint.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Likely Loss from Parent Ion |

| 188 | [C₁₂H₁₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 187 | [C₁₂H₁₁O₂]⁺ | Loss of •H |

| 173 | [C₁₁H₉O₂]⁺ | Loss of •CH₃ |

| 159 | [C₁₁H₁₁O]⁺ | Loss of •CHO |

| 145 | [C₁₀H₉O]⁺ | Loss of •CH₃ and CO |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules to identify functional groups and gain conformational insights. triprinceton.org The two techniques are complementary; IR spectroscopy measures the absorption of light by vibrating molecules with a changing dipole moment, while Raman spectroscopy measures the scattering of light from vibrating molecules with a changing polarizability. mt.comslideshare.netuniversallab.org

For this compound, IR spectroscopy would show a strong, sharp absorption band for the highly polar aldehyde C=O stretch. mdpi.com In contrast, the C=C stretches of the aromatic ring and the pyran ring, being less polar but more polarizable, would be more prominent in the Raman spectrum. ksu.edu.sa The C-O-C ether stretch would be visible in both spectra but is often stronger in the IR spectrum. The presence and position of these characteristic bands allow for rapid confirmation of the key functional groups within the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Predominant Technique |

| Aldehyde | C=O Stretch | 1690 - 1715 | IR (Strong) |

| Aldehyde | C-H Stretch | 2720 - 2820 | IR (Medium) |

| Aromatic/Vinyl | C=C Stretch | 1500 - 1650 | Raman (Strong) |

| Ether | C-O-C Stretch | 1050 - 1250 | IR (Strong) |

| Alkyl | C-H Stretch | 2850 - 3000 | IR/Raman (Medium-Strong) |

| Aromatic | C-H Stretch | 3000 - 3100 | IR/Raman (Medium) |

Theoretical and Computational Investigations of 2,2 Dimethyl 2h Chromene 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. rsc.orgnih.govmdpi.com For chromene derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometry and predict electronic behavior. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For chromene derivatives, the distribution of HOMO and LUMO orbitals often indicates that the aromatic ring and the pyran oxygen contribute significantly to the electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgdtic.milrsc.org In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For a molecule like 2,2-dimethyl-2H-chromene-5-carbaldehyde, the oxygen atom of the carbonyl group in the carbaldehyde substituent is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a quantitative basis for reactivity. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -(EHOMO + ELUMO)/2) | Quantifies the global electrophilic nature of a molecule. researchgate.net |

This table outlines key global reactivity descriptors calculated from HOMO and LUMO energies in DFT studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational landscape and intermolecular interactions. researchgate.netscispace.com

For this compound, MD simulations can reveal the flexibility of the chromene ring and the rotational freedom of the carbaldehyde group. These simulations can identify the most stable conformers and the energy barriers between them. semanticscholar.orgresearchgate.net Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.

Furthermore, MD simulations are powerful for studying how the molecule interacts with its environment, such as solvent molecules or a protein's active site. cardiff.ac.uk By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. When docked into a protein, MD simulations can assess the stability of the binding pose and quantify the binding free energy, providing a more accurate picture of the ligand-receptor interaction than static docking alone. researchgate.net

In Silico Screening and Virtual Ligand Design for Biological Target Prediction

The 2H-chromene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govcaribjscitech.com This makes this compound an interesting candidate for in silico screening and virtual ligand design to predict its potential biological targets.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.orgyoutube.com This process can be either ligand-based or structure-based. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach uses the knowledge of known active molecules to identify others with similar properties (e.g., shape, pharmacophores) that might also be active. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of a biological target is known, SBVS involves docking candidate molecules into the target's binding site to predict binding affinity and pose. mdpi.com

Libraries of chromene derivatives can be screened against various known protein targets to identify potential interactions. nih.gov

Molecular Docking: Molecular docking is a key tool in SBVS that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govderpharmachemica.com Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. jazindia.comnih.gov For this compound, docking studies could be performed against targets where other chromene analogs have shown activity, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), or enzymes involved in inflammatory pathways, to generate hypotheses about its potential bioactivity. researchgate.netderpharmachemica.com

| Computational Step | Purpose | Typical Software/Tools |

|---|---|---|

| Ligand Preparation | Generate 3D coordinates, assign charges, and minimize energy. nih.gov | GaussView, Open Babel nih.gov |

| Target Preparation | Download protein structure, remove water, add hydrogens. nih.gov | Protein Data Bank (PDB), Discovery Studio mdpi.com |

| Docking Simulation | Predict binding poses and affinities (scoring). nih.gov | AutoDock Vina, ArgusLab derpharmachemica.comnih.gov |

| Post-Docking Analysis | Visualize and analyze interactions (e.g., H-bonds). | PyMOL, Discovery Studio |

This table outlines the typical workflow for a molecular docking study.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods, especially DFT, can accurately predict various spectroscopic properties of molecules, which is invaluable for validating experimental data and confirming molecular structures. rsc.orgrsc.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. semanticscholar.orgnih.gov These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental spectra. researchgate.net For this compound, theoretical calculations can help assign specific peaks in the experimental spectrum to the corresponding protons and carbons in the molecule. semanticscholar.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. cardiff.ac.uknih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, applying a scaling factor can result in a predicted spectrum that closely matches the experimental one. semanticscholar.org This allows for the confident assignment of vibrational modes, such as the characteristic C=O stretch of the aldehyde group or the C-O-C stretches of the pyran ring.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax). nih.gov These calculations can explain the origin of the observed colors of compounds and the nature of the electronic transitions (e.g., π→π* or n→π*).

| Spectroscopic Technique | Computational Method | Predicted Parameter | Typical Correlation with Experiment |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT (GIAO) semanticscholar.org | Chemical Shifts (δ) researchgate.net | High (R² > 0.99) with linear scaling. semanticscholar.orgnih.gov |

| Infrared (IR) & Raman | DFT nih.gov | Vibrational Frequencies (cm⁻¹) | Good, often requires a scaling factor. semanticscholar.org |

| UV-Visible | TD-DFT researchgate.net | Absorption Maxima (λmax) | Qualitatively good, sensitive to solvent effects. nih.gov |

This table summarizes the computational methods used to predict spectroscopic data and their typical level of agreement with experimental results.

Pre Clinical Biological and Pharmacological Research of 2,2 Dimethyl 2h Chromene 5 Carbaldehyde and Its Derivatives

In Vitro Biological Activity Screening and Assays

The initial stages of drug discovery for 2,2-dimethyl-2H-chromene derivatives involve comprehensive in vitro screening to identify and characterize their biological effects at the molecular and cellular levels.

Derivatives of the 2,2-dimethyl-2H-chromene scaffold have been evaluated against a variety of enzymatic targets implicated in different diseases.

Anoctamin-1 (ANO1) Inhibition: The ANO1 chloride channel is a recognized target in cancer therapy, as it is overexpressed in several types of carcinomas. A derivative synthesized from a 2,2-dimethyl-2H-chromene motif, (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one, was identified as a novel and potent ANO1 inhibitor with an IC₅₀ value of 1.23 μM. This compound demonstrated high selectivity, showing 144 times stronger activity against ANO1 compared to ANO2.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, inhibiting AChE is a key therapeutic strategy. While studies on 2,2-dimethyl-2H-chromene-5-carbaldehyde itself are limited, related imino-2H-chromene derivatives have been assessed for anti-cholinergic activities. One such derivative bearing a benzyl (B1604629) pendant was identified as an inhibitor of both AChE and Butyrylcholinesterase (BuChE), showing an IC₅₀ of 3.3 μM against BuChE. Similarly, a series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives also exhibited inhibitory effects against AChE and BChE.

Tyrosinase, EGFR, and MMP-2 Inhibition: While tyrosinase, Epidermal Growth Factor Receptor (EGFR), and Matrix Metalloproteinase-2 (MMP-2) are important targets in cosmetics and oncology, specific inhibitory studies focusing on this compound derivatives are not extensively reported in the current literature. However, the broader class of chromenes and coumarins has been investigated for activity against these enzymes, suggesting that the 2,2-dimethyl-2H-chromene scaffold could be a valuable starting point for developing inhibitors. derpharmachemica.com For instance, various natural and synthetic compounds are known tyrosinase inhibitors, and MMP-2 inhibition is a pursued strategy in cancer treatment. nih.govresearchgate.netnih.gov

Interactive Table: Enzyme Inhibition by 2,2-dimethyl-2H-chromene Derivatives This table summarizes the inhibitory concentrations (IC₅₀) of selected derivatives against various enzymes.

| Derivative Class | Target Enzyme | Compound Example | IC₅₀ (µM) |

|---|---|---|---|

| Furo-chromene | ANO1 | (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one | 1.23 |

| Imino-chromene | BuChE | Derivative with benzyl pendant | 3.3 |

Receptor Binding and Modulation Assays

Research into the direct interaction of 2,2-dimethyl-2H-chromene derivatives with specific cellular receptors is an emerging area. Studies on related coumarin (B35378) structures have shown potential for receptor modulation. For example, a series of 5- and 7-hydroxycoumarin derivatives were synthesized and evaluated as antagonists for the 5-HT1A serotonin (B10506) receptor, a key target in neurological and psychiatric disorders. nih.gov The high affinity of these related compounds is often attributed to a basic nitrogen atom that forms strong interactions with conserved acidic amino acids in the receptor's transmembrane domain. nih.gov This suggests that with appropriate functionalization, the 2,2-dimethyl-2H-chromene scaffold could be adapted to target various G-protein coupled receptors (GPCRs) and other receptor families. However, specific receptor binding data for derivatives of this compound remain to be extensively explored.

Cell-based assays are crucial for understanding the physiological effects of these compounds in a biological context. Derivatives of 2,2-dimethyl-2H-chromene have demonstrated a range of promising activities.

Antiproliferative Activity and Apoptosis Induction: Several studies have highlighted the anticancer potential of this chemical family. The potent ANO1 inhibitor mentioned earlier strongly decreased the viability of PC-3 (prostate cancer) and FaDu (esophageal cancer) cells, which express high levels of ANO1. This effect was linked to the induction of apoptosis through the activation of caspase 3 and the cleavage of PARP. Other pyranochromene derivatives have shown potent cytotoxic effects against breast (MCF-7), colorectal (SW48, HT-29), lung (A549), and brain (U-87 MG) cancer cell lines, also inducing apoptosis. nih.gov

Neuroprotective Effects: A series of compounds synthesized from 2,2-dimethyl-2H-chromen-6-amine demonstrated significant neuroprotective activity. nih.gov In an in vitro model of ischemic stroke using cultured cortical neurons subjected to oxygen-glucose deprivation (OGD), these derivatives significantly improved neuron morphology and increased cell survival rates, with some compounds showing superior performance to the clinically used drug edaravone. nih.gov Related imino-2H-chromene derivatives also showed protection against Aβ-induced damage in PC12 neuronal cells.

Antifungal Activity: Novel 2,2-dimethyl-2H-chromene derivatives have been designed as potential agricultural antifungal agents. In vitro assays against a panel of nine phytopathogenic fungi showed that many of the compounds had significant antifungal activity. nih.gov One derivative, compound 4j, exhibited more potent activity against five fungal strains, including Fusarium solani and Alternaria alternata, than the commercial fungicides chlorothalonil (B1668833) and hymexazol, with EC₅₀ values ranging from 4.0 to 7.7 μg/mL. nih.gov

Anti-inflammatory and Antioxidant Activity: Chromene derivatives, as part of the broader flavonoid family, are known to possess anti-inflammatory properties. nih.gov Studies on related 2-phenyl-4H-chromen-4-one derivatives showed favorable inhibition of nitric oxide (NO) production in RAW264.7 macrophage cells with low toxicity. nih.gov The antioxidant potential of related furocoumarin derivatives has also been evaluated.

Interactive Table: Cell-Based Assay Results for 2,2-dimethyl-2H-chromene Derivatives This table presents the effective concentrations (EC₅₀) of a selected derivative against various phytopathogenic fungi.

| Compound | Fungal Strain | EC₅₀ (µg/mL) |

|---|---|---|

| 4j | Alternaria alternata | 4.0 |

| 4j | Fusarium solani | 6.3 |

| 4j | Alternaria brassicae | 7.1 |

| 4j | Valsa mali | 7.5 |

| 4j | Pyricularia oryzae | 7.7 |

In Vivo Efficacy Studies in Non-Human Animal Models

Translating in vitro findings into in vivo models is a critical step in pre-clinical development. While extensive in vivo research on this compound derivatives is still growing, studies on related structures have shown promising results.

Anti-inflammatory Models: A 2-phenyl-4H-chromen-4-one derivative that showed potent in vitro anti-inflammatory activity was further tested in a mouse model of LPS-induced inflammatory disease. The compound was found to reduce inflammation in vivo, significantly decreasing serum levels of the pro-inflammatory cytokines IL-6 and TNF-α. nih.govnih.gov

Anti-angiogenic Models: The anti-angiogenic properties of 2-amino-4-aryl-7-methoxy-4H-chromene derivatives were investigated using a zebrafish model. One compound, in particular, demonstrated a high potential to inhibit the formation of blood vessels in vivo, an important process in tumor growth and metastasis. nih.gov

Antifungal Models: The protective effects of an antifungal 2H-chromene derivative were evaluated in vivo, with results indicating its potential for further development as a botanical pesticide. researchgate.net

These studies, although on structurally related chromenes, underscore the therapeutic potential of the core scaffold in animal models of disease and provide a strong rationale for future in vivo evaluation of derivatives of this compound.

Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms by which these compounds exert their biological effects is fundamental to their development as therapeutic agents.

Cancer: For the ANO1 inhibitor derived from the 2,2-dimethyl-2H-chromene scaffold, the mechanism of action involves not only direct channel inhibition but also a reduction in ANO1 protein levels. The subsequent induction of apoptosis is mediated through the classical caspase pathway, evidenced by the activation of caspase 3 and cleavage of its substrate, PARP. nih.gov In other anticancer chromene derivatives, the mechanism involves disruption of the cellular microtubule network, leading to a G2/M phase cell-cycle arrest and subsequent cell death. nih.gov

Inflammation: The anti-inflammatory effects of 2-phenyl-4H-chromen-4-one derivatives have been linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov By suppressing this pathway, the compounds downregulate the production of key inflammatory mediators like NO, IL-6, and TNF-α. nih.gov

Neuroprotection: In the oxygen-glucose deprivation model, the neuroprotective mechanism of 2,2-dimethylbenzopyran derivatives is associated with their ability to restore the normal morphology of neurons and significantly improve cell viability after ischemic injury. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Impact

SAR and QSAR studies are essential for optimizing lead compounds to enhance their potency and selectivity. Research on 2,2-dimethyl-2H-chromene and related structures has yielded key insights.

Core Scaffold Importance: Across different biological activities, the 2,2-dimethyl-2H-chromene motif is often preserved as a "privileged structure". nih.gov SAR studies on antifungal agents revealed that the 2H-chromene skeleton plays a pivotal role in their potency. researchgate.net

Influence of Substituents: In the development of neuroprotective agents, a functional group reversal strategy, transforming a cinnamamide (B152044) moiety into a phenylacrylamide, led to a significant increase in activity. nih.gov This highlights that modifications to substituents attached to the chromene core can dramatically influence biological outcomes. For antifungal coumarin derivatives, SAR studies demonstrated that O-substitutions are essential for activity, with short aliphatic chains and electron-withdrawing groups favoring higher potency.

QSAR Models: QSAR analyses have been performed on related heterocyclic structures to correlate molecular descriptors with biological activity. researchgate.net For a series of cyclooxygenase-2 (COX-2) inhibitors based on a 2,2-dimethyl-diarylfuranone core, QSAR investigations suggested that substitutions at certain positions on the aromatic rings were unfavorable for activity. researchgate.net Such models provide a rational basis for designing new derivatives with improved therapeutic profiles.

These analyses confirm that while the 2,2-dimethyl-2H-chromene core is a valuable pharmacophore, the specific biological activity and potency of its derivatives are finely tuned by the nature and position of various functional groups, allowing for rational drug design and optimization.

Applications of 2,2 Dimethyl 2h Chromene 5 Carbaldehyde Beyond Direct Pharmacological Agents

Utilization as a Synthetic Intermediate for Complex Molecules

The 2,2-dimethyl-2H-chromene framework is a privileged structure found in numerous natural products and biologically active molecules. msu.edu The presence of the carbaldehyde group at the 5-position provides a reactive site for a multitude of organic transformations, positioning 2,2-dimethyl-2H-chromene-5-carbaldehyde as a key intermediate in the synthesis of more complex molecular architectures.

The aldehyde functionality can readily participate in a wide array of chemical reactions, including:

Condensation Reactions: It can react with amines to form Schiff bases, which can be further modified or act as ligands.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives.

Carbon-Carbon Bond Formation: It is a suitable substrate for reactions such as the Wittig, Grignard, and aldol (B89426) reactions, allowing for the extension of the carbon skeleton.

For instance, chromene aldehydes are utilized in one-pot, multi-component reactions to create complex heterocyclic systems. Research has shown that 2H-chromene-3-carbaldehydes can react with isatin (B1672199) and amino acids in 1,3-dipolar cycloaddition reactions to produce highly functionalized and diastereoselective spirocyclic compounds. researchgate.net Similarly, organocatalytic domino oxa-Michael/aldol reactions involving salicylaldehydes (precursors to chromenes) and α,β-unsaturated aldehydes lead to various 2H-chromene derivatives. nih.gov These established reaction pathways for other chromene aldehydes highlight the synthetic potential of the 5-carbaldehyde isomer for constructing novel and intricate molecules. nih.govsemanticscholar.org The ability to derivatize this compound allows chemists to synthesize libraries of related molecules for screening in drug discovery and other applications. nih.gov

Development of Fluorescent Probes and Chemical Sensors

The chromene skeleton is the backbone for a range of fluorescent molecules, prized for their distinctive photophysical and chemical properties. researchgate.net These properties make them ideal candidates for the development of fluorescent probes and chemical sensors designed to detect specific analytes. The core principle behind these sensors often involves linking the chromene fluorophore to a specific recognition site. The interaction of the analyte with the recognition site triggers a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence (e.g., turning "on" or "off," or shifting in wavelength).

The aldehyde group on this compound is a versatile anchor for attaching such recognition moieties. For example, it can be converted into a Schiff base by reacting with a hydrazine- or amine-containing molecule that selectively binds to a target ion or molecule. This strategy has been successfully employed in designing probes for various species.

While specific probes based on the 5-carbaldehyde isomer are not extensively documented, the general approach is well-established for related structures. For instance, coumarin-based probes, which share the benzopyran core, have been designed to detect hydrogen peroxide. In one design, a boronate ester group attached to the coumarin (B35378) scaffold reacts with hydrogen peroxide to release the highly fluorescent 7-hydroxycoumarin, resulting in a significant increase in fluorescence intensity. nih.gov This demonstrates how a functional group on the chromene ring can be manipulated to create a sensitive and selective chemical sensor. researchgate.netnih.gov

Applications in Materials Science (e.g., Dyes, Pigments, Functional Polymers)

The chromene moiety is a valuable chromophore, and its derivatives have found applications in materials science, particularly as dyes and pigments. Azo dyes, which constitute a major class of synthetic colorants, can be synthesized incorporating the 2H-chromene structure. orientjchem.org These dyes are known for their significant physicochemical features, including high stability and unique optical properties. orientjchem.org

The synthesis of such materials often involves coupling a diazonium salt with the chromene ring. For example, new azotated 2H-chromene derivatives have been successfully synthesized and investigated for their dyeing properties on various fabrics. eurjchem.com The specific substitution pattern on the chromene ring influences the final color and fastness properties of the dye. The presence of the aldehyde group in this compound offers a route to further functionalize these dyes, potentially anchoring them to polymers or other materials to create functional surfaces.

The general synthetic route to chromene-based azo dyes often starts with a substituted salicylaldehyde (B1680747), which is first coupled with a diazonium salt and then reacted to form the chromene ring. orientjchem.org This modular synthesis allows for the creation of a wide variety of colors and functional materials based on the versatile 2H-chromene scaffold.

Potential in Agrochemicals (e.g., Fungicidal Agents)

One of the most promising applications for derivatives of 2,2-dimethyl-2H-chromene is in the field of agrochemicals, specifically as antifungal agents. The 2H-chromene skeleton is a key structural feature in many natural products with biological activity, and researchers have leveraged this to design novel, environmentally friendly fungicides. researchgate.net

Extensive research has been conducted on the synthesis and antifungal evaluation of various 2,2-dimethyl-2H-chromene derivatives. By modifying the core structure—often through reactions involving a functional group like an aldehyde—scientists have developed compounds with potent activity against a range of plant pathogenic fungi. These studies often involve creating libraries of compounds by introducing different chemical fragments (e.g., amides, oximes, sulfones) that are known to be present in existing agrochemicals. researchgate.net

The table below summarizes the fungicidal activity of certain 2,2-dimethyl-2H-chromene derivatives against various plant pathogens, demonstrating the potential of this chemical class in agriculture.

| Fungal Pathogen | Derivative Type | Efficacy Noted |

| Fusarium solani | Amide/Oxime Derivatives | High inhibitory activity |

| Pyricularia oryzae | Amide/Oxime Derivatives | High inhibitory activity |

| Alternaria brassicae | Amide/Oxime Derivatives | High inhibitory activity |

| Valsa mali | Amide/Oxime Derivatives | High inhibitory activity |

| Alternaria alternata | Amide/Oxime Derivatives | High inhibitory activity |

This table is illustrative of the types of fungicidal activity found in derivatives of the 2,2-dimethyl-2H-chromene skeleton based on published research.

These findings indicate that the 2,2-dimethyl-2H-chromene scaffold is a valuable starting point for developing new botanical fungicides, providing a strong foundation for the future application of compounds like this compound in agriculture. researchgate.net

Future Perspectives and Emerging Research Directions

Synergistic Integration of Experimental and Computational Approaches in Drug Discovery and Materials Science

The future of research on chromene derivatives lies in the powerful synergy between experimental synthesis and testing, and computational modeling. This integrated approach accelerates the discovery process, reduces costs, and provides deeper mechanistic insights that are often difficult to obtain through experiments alone. In silico techniques are becoming indispensable for rational design and for prioritizing experimental efforts.

Key areas of this synergistic integration include:

Rational Drug Design and Molecular Docking : Molecular docking simulations are routinely used to predict how chromene derivatives bind to the active sites of specific biological targets, such as enzymes or receptors. This allows researchers to visualize potential interactions, estimate binding affinities, and understand the structural basis of activity. These computational insights are invaluable for explaining experimental results and for designing new analogues with improved potency and selectivity. For example, docking has been used to guide the development of chromene-based inhibitors of tubulin, cholinesterases, and various kinases.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of chromene compounds and their measured biological activity. By identifying key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that influence activity, QSAR models can predict the potency of virtual compounds. This helps to prioritize the synthesis of the most promising candidates, saving time and resources.

Density Functional Theory (DFT) Calculations : DFT is a quantum mechanical method used to investigate the electronic structure and properties of molecules. In the context of chromenes, DFT calculations are used to predict molecular geometries, vibrational frequencies (to interpret FT-IR spectra), and electronic properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and optical properties. This fundamental understanding is crucial for both explaining the mechanism of action of bioactive molecules and for designing functional materials with specific electronic or non-linear optical (NLO) properties.

Virtual Screening of Compound Libraries : The creation and screening of large virtual libraries of chromene derivatives is a powerful tool for hit identification. Instead of synthesizing and testing thousands of compounds, researchers can computationally screen these libraries against a target of interest. The top-scoring "hits" from the virtual screen are then synthesized and evaluated experimentally, dramatically increasing the efficiency of the discovery pipeline.

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can navigate the vast chemical space of chromene derivatives more effectively, leading to the faster development of novel therapeutics and advanced materials.

Table 4: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 2,2-dimethyl-2H-chromene-5-carbaldehyde |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Crolibulin (EPC2407) |

| 2-phenyl-4H-chromen-4-one |

| 2,2-diphenyl-2H-naphtho[1,2-b]pyran |

| Naphthopyran |

| Merocyanine |

| Coumarin (B35378) |

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-2H-chromene-5-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted phenolic precursors followed by formylation. For example, chromene derivatives often employ Claisen-Schmidt condensation or Vilsmeier-Haack formylation for aldehyde group introduction. Reaction temperature and catalyst choice (e.g., POCl₃ for Vilsmeier reactions) critically affect regioselectivity and purity. Evidence from similar chromene-carbaldehydes (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde) suggests that steric hindrance from methyl groups necessitates prolonged reaction times (~12–24 hrs) and inert atmospheres to stabilize intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and chromene ring protons (δ 6.5–7.5 ppm) are diagnostic. Methyl groups at C2 appear as singlets (δ 1.4–1.6 ppm) .

- IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the aldehyde carbonyl. Chromene C-O-C stretches appear at ~1250 cm⁻¹ .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₂H₁₂O₂; exact mass 188.0837). Fragmentation patterns often include loss of CO (28 Da) from the aldehyde group .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group. Purity degradation (>5%) occurs within 30 days at room temperature due to air-sensitive enol ether bonds in the chromene ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in regioselectivity data during chromene ring functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution and transition states. For example, methyl groups at C2 increase steric hindrance, favoring electrophilic attack at C5 over C6. Compare computed Fukui indices with experimental ¹³C NMR shifts to validate reactive sites .

Q. What strategies mitigate spectral overlap in ¹H NMR when analyzing derivatives of this compound?

- Use DEPT-135 or HSQC to distinguish CH₃ groups from CH/CH₂ signals.

- Solvent screening : Deuterochloroform (CDCl₃) resolves aldehyde protons better than DMSO-d₆ due to reduced hydrogen bonding .

- Dynamic NMR : Variable-temperature studies (e.g., –60°C to 25°C) can separate overlapping peaks caused by conformational exchange .

Q. How do competing reaction pathways in chromene-carbaldehyde synthesis lead to data inconsistencies, and how should researchers address them?

Side reactions (e.g., over-oxidation to carboxylic acids or dimerization via aldol condensation) are common. To resolve:

Q. What chiral resolution methods are effective for enantiomers of this compound, given its planar chirality?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) for baseline separation (α > 1.5).

- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations .

Methodological Considerations

Q. Designing experiments to assess biological activity: How to avoid false positives from aldehyde reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.